2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative Boronic esters are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 3-(3-fluorophenoxy)-4-nitrophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is performed in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several scientific research applications:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the fluorophenoxy and nitrophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C18H19BFNO5 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[3-(3-fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-8-9-15(21(22)23)16(10-12)24-14-7-5-6-13(20)11-14/h5-11H,1-4H3 |
InChI Key |
JKPKUQQLXIRIFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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